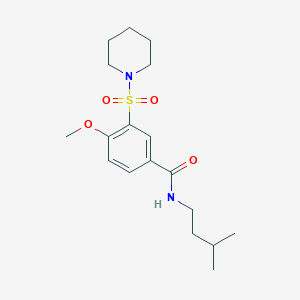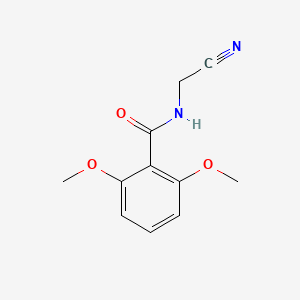![molecular formula C21H23N3O6 B4629101 4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)
4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Vue d'ensemble
Description
Benzamide derivatives have been extensively studied for their diverse biological activities and chemical properties. These compounds are known for their potential in various applications, including as gastrokinetic agents, in photoluminescent materials, and for their antimicrobial properties. The synthesis, structural analysis, and evaluation of their properties are crucial for understanding their functionality and potential applications.
Synthesis Analysis
The synthesis of benzamide derivatives can involve various methods, including the preparation of specific benzamide analogs with potent in vivo activity for targeted applications. For instance, Kato et al. (1992) described the synthesis of benzamide derivatives evaluated for gastrokinetic activity, highlighting the importance of specific substituents for activity enhancement (Kato et al., 1992).
Molecular Structure Analysis
The analysis of molecular structures through techniques such as X-ray diffraction and DFT calculations provides insights into the geometrical parameters and electronic properties of benzamide derivatives. Demir et al. (2015) explored the structure of a novel benzamide molecule, revealing its crystallization system and lattice constants, which are crucial for understanding molecular interactions and stability (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leading to the formation of new compounds with potentially valuable properties. The study of these reactions and the properties of the resulting compounds is fundamental for expanding the application range of benzamide derivatives. For instance, the synthesis and properties of photoluminescent benzene derivatives were discussed by Loewe and Weder (2002), showcasing the potential of these compounds in creating materials with specific luminescent properties (Loewe & Weder, 2002).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as thermal stability and photoluminescence, are key factors in determining their suitability for various applications. Prabukanthan et al. (2022) synthesized and analyzed the thermal stability and SHG efficiency of a specific benzamide compound, providing valuable information on its potential for optical applications (Prabukanthan et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are crucial for understanding the potential use of benzamide derivatives in various fields. Studies on the synthesis and biological evaluation of benzamide and phenylacetamide derivatives as antimicrobial agents by Ertan et al. (2007) highlight the broad spectrum of activity of these compounds against various microorganisms, underscoring their potential in medical and pharmaceutical applications (Ertan et al., 2007).
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Research on a novel nitric oxide–donating derivative, ZJM-289, which is extensively metabolized in rats, highlights the significance of studying the metabolic pathways and pharmacokinetics of complex organic molecules. This study provides a basis for understanding how similar compounds could be designed for therapeutic purposes, emphasizing the role of metabolites in enhancing pharmacological effects (Li et al., 2011).
Synthesis and Photoluminescence
- The synthesis and properties of photoluminescent phenylene vinylene oligomers, related through the presence of methoxy groups and nitrophenyl components, demonstrate the potential for creating materials with specific optical properties. This research could guide the development of new materials for optoelectronic applications (Loewe & Weder, 2002).
Corrosion Inhibition
- A study on the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives on mild steel in acidic conditions shows how substituents like nitro and methoxy groups influence inhibition behavior. This application is critical for materials science and engineering, suggesting similar compounds could serve as effective corrosion inhibitors (Mishra et al., 2018).
Polymer Science
- Research into nitroxide-mediated photopolymerization introduces a compound with a benzoylphenyl moiety for initiating polymerization, relevant for creating polymers with designed properties. This indicates the potential of complex benzamide derivatives in polymer science and engineering (Guillaneuf et al., 2010).
Antimicrobial Activity
- A study on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, including benzamide derivatives, highlights their application in developing materials with antimicrobial properties. This research is particularly relevant for biomedical applications and the development of new antimicrobial agents (Aly et al., 2015).
Propriétés
IUPAC Name |
4-methoxy-N-[(Z)-3-(3-methoxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-29-12-4-11-22-21(26)19(14-15-5-3-6-17(13-15)24(27)28)23-20(25)16-7-9-18(30-2)10-8-16/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,22,26)(H,23,25)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSPGXTOIXPDB-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(1Z)-3-[(3-methoxypropyl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)
![3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4629025.png)
![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide](/img/structure/B4629035.png)



![1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4629080.png)
![N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)
![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)

![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)